4-Chloro-7-methoxy-2-phenylquinoline

Catalog No.
S1899571
CAS No.
189816-05-5
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-methoxy-2-phenylquinoline

CAS Number

189816-05-5

Product Name

4-Chloro-7-methoxy-2-phenylquinoline

IUPAC Name

4-chloro-7-methoxy-2-phenylquinoline

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

BAZSITKSXXHTNS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl
  • Quinoline Derivatives

    4-Chloro-7-methoxy-2-phenylquinoline belongs to the class of quinoline derivatives. Quinolines are a group of heterocyclic aromatic compounds with a six-membered ring containing nitrogen. They form the core structure of many biologically active molecules and are frequently explored in medicinal chemistry research .

  • Functional Groups

    The presence of functional groups like chloro (Cl), methoxy (OCH3), and phenyl (C6H5) on the quinoline ring can influence its chemical and biological properties. These groups can potentially affect factors like lipophilicity (fat solubility), protein binding, and interaction with biological targets .

  • Potential Applications

    Based on the presence of these functional groups, 4-Chloro-7-methoxy-2-phenylquinoline could be hypothetically investigated for various research applications, including:

    • Antimicrobial activity

      The chloro and methoxy groups might contribute to potential antimicrobial properties, warranting investigation against bacteria, fungi, or parasites .

    • Insecticidal activity

      Certain quinoline derivatives have shown insecticidal properties. The structure of 4-Chloro-7-methoxy-2-phenylquinoline might warrant exploration in this area .

4-Chloro-7-methoxy-2-phenylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by a chloro group at the 4-position and a methoxy group at the 7-position of the quinoline ring. Its chemical formula is C15H12ClNC_{15}H_{12}ClN and it has a molecular weight of approximately 255.71 g/mol. The compound exhibits a unique structure that contributes to its biological and chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.

Typical of quinoline derivatives:

  • Electrophilic Aromatic Substitution: The presence of the chloro and methoxy groups allows for electrophilic substitution reactions, such as nitration or sulfonation.
  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under suitable conditions, leading to derivatives with different functional groups.
  • Oxidation: Quinoline compounds can be oxidized to form quinoline N-oxides or other oxidation products, depending on the reaction conditions .

Research has indicated that 4-chloro-7-methoxy-2-phenylquinoline exhibits significant biological activity, particularly in:

  • Antimicrobial Activity: It has shown potential against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, further supporting its medicinal applications.

Several methods have been developed for synthesizing 4-chloro-7-methoxy-2-phenylquinoline:

  • Condensation Reactions: A common approach involves the condensation of an appropriate aniline derivative with a suitable carbonyl compound in the presence of acid catalysts.
  • Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents like phosphorus oxychloride under controlled conditions.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of bases .

4-Chloro-7-methoxy-2-phenylquinoline has several applications:

  • Pharmaceuticals: It is explored as a scaffold for developing new drugs, particularly in treating infections and cancers.
  • Chemical Intermediates: This compound serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.
  • Research Tools: It is utilized in biochemical research to study enzyme interactions and cellular processes due to its unique structural properties.

Interaction studies involving 4-chloro-7-methoxy-2-phenylquinoline have focused on:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug.
  • Cellular Uptake: Studies assessing how well the compound penetrates cellular membranes are crucial for understanding its bioavailability and therapeutic potential.

These studies are essential for optimizing its use in medicinal chemistry and pharmacology.

Several compounds share structural similarities with 4-chloro-7-methoxy-2-phenylquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-ChloroquinolineChloro group at position 4Lacks methoxy substitution; primarily studied for antibacterial properties.
7-MethoxyquinolineMethoxy group at position 7Does not contain a phenyl group; studied for neuroprotective effects.
2-PhenylquinolinePhenyl group at position 2More basic structure; explored for its role in organic synthesis.
4-Bromo-7-methoxyquinolineBromine instead of chlorine at position 4Potentially different reactivity patterns compared to chloro derivative.

The uniqueness of 4-chloro-7-methoxy-2-phenylquinoline lies in its combination of both chloro and methoxy groups along with the phenyl moiety, which enhances its biological activity and reactivity compared to other related compounds.

Skraup Reaction Methodology

The Skraup reaction, first reported by Zdenko Skraup in 1880, remains a cornerstone method for quinoline synthesis despite its inherent limitations [4] [5]. The classical approach involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent, typically nitrobenzene. For 4-chloro-7-methoxy-2-phenylquinoline synthesis, this methodology requires careful substrate selection and reaction optimization.

The mechanism proceeds through three distinct phases: first, glycerol undergoes acid-catalyzed dehydration to form acrolein $$\text{C}3\text{H}8\text{O}3 \xrightarrow{\text{H}^+} \text{C}3\text{H}4\text{O} + 2\text{H}2\text{O}$$ [4]. Subsequently, the aniline derivative undergoes Michael addition with acrolein to form β-anilinopropionaldehyde $$\text{C}6\text{H}5\text{NH}2 + \text{C}3\text{H}4\text{O} \rightarrow \text{C}6\text{H}5\text{NHCH}2\text{CH}_2\text{CHO}$$ [4]. The final cyclization and oxidation steps yield the quinoline product with elimination of water.

A practical synthesis route utilizes 3-methoxyaniline and benzoyl ethyl acetate as starting materials [6]. The first step involves adding hydrochloric acid (4.0 N dioxane solution, 12.2 mL, 48.8 mmol) to a solution of 3-methoxyaniline (300 g, 2.44 mol) and benzoyl ethyl acetate (234.2 g, 1.22 mol) in toluene (2.0 L). The reaction mixture undergoes reflux for 6.5 hours using a Dean-Stark apparatus, collecting approximately 56 mL of aqueous solution [6]. Following workup and heating at 280°C for 80 minutes, the intermediate product is obtained in 20% yield [6].

Doebner Reaction Variations

The Doebner-Miller reaction provides an alternative classical approach for quinoline synthesis, involving the reaction of anilines with α,β-unsaturated carbonyl compounds [7] [8] [9]. This method offers several advantages over the Skraup reaction, including milder reaction conditions and improved regioselectivity.

Recent mechanistic studies using ¹³C-labeled substrates have revealed a fragmentation-recombination mechanism [8]. The aniline component initially condenses with the α,β-unsaturated ketone through conjugate addition, followed by fragmentation to form the corresponding imine and ketone [8]. These fragments subsequently recombine to yield the quinoline product with complete scrambling of the isotopic label [8].

The reaction is catalyzed by both Lewis acids (tin tetrachloride, scandium triflate) and Brønsted acids (p-toluenesulfonic acid, perchloric acid) [9]. For optimal results, the reaction requires careful control of temperature and catalyst loading to minimize side reactions and polymerization of the α,β-unsaturated aldehyde components [9].

Modern variants of the Doebner reaction employ recyclable catalysts such as silver-exchanged montmorillonite K10 under solvent-free conditions [10]. This approach accommodates both aromatic and aliphatic α,β-unsaturated aldehydes, providing quinoline derivatives in good to excellent yields while allowing catalyst recovery and reuse up to five times [10].

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Methodologies

Transition metal catalysis has revolutionized quinoline synthesis by enabling unprecedented reactivity patterns and functional group tolerance [11] [12] [13] [14]. Palladium-catalyzed reactions particularly excel in facilitating one-pot processes that combine mechanistically distinct transformations.

A notable advancement involves palladium-catalyzed cascade reactions utilizing quinoline substrates as both reaction partners and ligands [13]. The methodology proceeds in yields up to 95% under aerobic conditions without requiring external ligands [13]. Evidence for palladium-quinoline interactions has been provided through ¹H-¹⁵N heteronuclear multiple bond correlation nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [13].

The denitrogenative palladium-catalyzed approach represents another innovative strategy [14]. This method involves sequential denitrogenative addition followed by intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines [14]. The proposed mechanism proceeds through palladiaziridine intermediates, oxidative addition to palladium(0) species, and carbopalladation of cyano groups [14].

Copper-Based Catalytic Systems

Copper catalysis offers economical alternatives for quinoline synthesis with particular advantages in oxidative cyclization reactions [15]. One-pot copper-catalyzed procedures utilize anilines and aldehydes under aerobic conditions, employing molecular oxygen as the oxidant [15]. The mechanism involves initial carbon-hydrogen functionalization followed by carbon-nitrogen and carbon-carbon bond construction with carbon-carbon bond cleavage [15].

Tandem aerobic oxidative cyclization protocols have been developed using copper catalysts in combination with molecular oxygen [15]. These methods provide convenient and economical approaches to substituted quinolines while avoiding the use of expensive oxidants or harsh reaction conditions.

Iron and Alternative Metal Catalysts

Iron-catalyzed synthesis methods have gained prominence due to their cost-effectiveness and environmental compatibility [15]. These approaches typically involve intramolecular [4+2] cyclization reactions directed by carbon-hydrogen activation [15]. The developed protocols show good functional group tolerance and proceed through intermolecular cyclization mechanisms.

Magnesium-catalyzed [4+2] annulation reactions offer transition-metal-free alternatives [16]. The reaction between 2-aminobenzaldehydes and ynones provides 2-aryl-quinoline motifs with trifluoromethyl-acyl substituents [16]. Density functional theory calculations suggest that water functions as a hydrogen bond bridge for proton transfer processes, with intramolecular cyclization constituting the rate-determining step [16].

Optimization of Chlorination and Methoxylation Steps

Regioselective Chlorination Strategies

The introduction of chlorine substituents into quinoline scaffolds requires careful consideration of regioselectivity and reaction conditions [17] [18] [19] [20]. For C5-selective chlorination, trihaloisocyanuric acid serves as an efficient and atom-economical halogen source [19] [20]. The methodology operates under ambient conditions using only 0.36 equivalents of the halogenating reagent [20].

The metal-free protocol for C5-halogenation of 8-substituted quinoline derivatives proceeds with complete regioselectivity in most instances [20]. Quinolines with various substituents at the 8-position yield exclusively C5-halogenated products in good to excellent yields [20]. This methodology demonstrates exceptional functional group tolerance, accommodating phosphoramidates, tertiary amides, N-alkyl/N,N-dialkyl derivatives, and urea derivatives of quinolin-8-amine [20].

For C4-chlorination, phosphorus oxychloride remains the standard reagent [6] [21]. The reaction of 7-methoxyquinolin-4-ol with phosphorus oxychloride (30 mL) under reflux conditions for 3 hours provides 4-chloro-7-methoxyquinoline in 88% yield [22]. Following removal of excess phosphorus oxychloride and aqueous workup, the product is obtained as a white solid [22].

Methoxylation Reaction Optimization

Methoxylation of quinoline derivatives presents unique challenges requiring specialized catalytic systems [23]. C5 and C6 methoxylation of quinoline amides has been achieved using platinum dichloride or triethylamine as additives in methanol [23]. The reaction conditions must be carefully optimized to achieve regioselective functionalization while avoiding overreaction or decomposition.

Electrochemical approaches have emerged as promising alternatives for selective halogenation [24]. C5-selective chlorination of 8-aminoquinoline amides using dichloromethane under electrochemical conditions provides high regioselectivity with yields ranging from 70-90% [24]. The method employs an undivided cell with carbon rod anode and platinum plate cathode, operating at constant current (100 mA) for 15-45 minutes [24].

Substrate Scope and Limitations

The substrate scope for functionalization reactions varies significantly depending on the chosen methodology [19] [20]. Metal-free halogenation methods show broad tolerance for 8-substituted quinolines, including phosphoramidates, tertiary amides, and alkoxy derivatives [20]. However, certain sensitive functional groups may require alternative approaches or protective group strategies.

Electronic effects play crucial roles in determining reaction outcomes and regioselectivity [20]. Electron-donating substituents generally enhance reactivity toward electrophilic halogenation, while electron-withdrawing groups may require more forcing conditions or alternative reagent systems [20].

Green Chemistry Alternatives: Solvent-Free and Microwave-Assisted Routes

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinoline formation while reducing environmental impact [25] [26] [27]. Solvent-free microwave protocols eliminate the need for organic solvents and dramatically reduce reaction times from hours to minutes [25].

An efficient methodology involves the reaction of o-nitrobenzaldehyde with enolizable ketones using tin(II) chloride dihydrate as reductant under microwave irradiation [25]. The reaction proceeds without solvent or catalyst, requiring only 5 minutes of microwave exposure at 1050 W (70% power) [25]. The protocol offers significant advantages over traditional methods, including elimination of molecular sieves and stringent reaction conditions [25].

Microwave-assisted Friedländer synthesis using 2-aminobenzophenone derivatives achieves optimal results at 160-200°C with reaction times of 10-20 minutes [28]. Solvent screening reveals toluene as the preferred medium, providing yields up to 89% when combined with appropriate acid catalysts [28]. The methodology demonstrates excellent efficiency compared to conventional heating methods, which require 2-3 hours for comparable conversions [26].

Electrochemical Synthesis Methods

Electrochemical approaches represent cutting-edge green chemistry alternatives for quinoline synthesis [29] [30] [31]. These methods eliminate the need for external oxidants while operating under mild conditions with excellent atom economy [29] [30].

A recent electrochemical Friedländer reaction employs readily available nitro compounds as starting materials [29]. The reagent-free method operates under mild conditions using constant-current electrolysis, achieving high conversion rates with excellent atom economy [29]. Various substituted quinolines are synthesized in good to excellent yields using this sustainable approach [29].

Intramolecular oxidative annulation of N-substituted o-amino phenylacetylene under electrochemical conditions provides substituted quinolines in an undivided cell at room temperature [30]. The reaction requires neither external oxidants nor metals, achieving yields ranging from good to excellent [30]. The mild conditions and operational simplicity make this approach particularly attractive for large-scale applications [30].

Photocatalytic and Catalyst-Free Methods

Photocatalytic synthesis offers another dimension of green chemistry for quinoline preparation [32] [33]. Visible light-driven processes eliminate the need for sacrificial oxidants while producing hydrogen gas as a valuable byproduct [32]. Dual-catalyst systems consisting of photocatalysts and proton reduction cocatalysts enable quinoline synthesis from N-alkyl anilines or anilines with aldehydes under extremely mild conditions [32].

Catalyst-free methodologies provide the ultimate in green synthesis, eliminating metal contamination concerns [34] [35]. One-pot synthesis techniques for quinoline-tethered α-amino ketones employ readily available starting materials under environmentally benign conditions [36]. The reaction of arylglyoxal, 2-aminoquinoline, and barbituric acid derivatives in ethanol under reflux provides products in good yields with short reaction times [36].

Water-based synthesis protocols further enhance environmental compatibility [34]. Various green catalysts including p-toluenesulfonic acid, cerium nitrate, and ammonium acetate prove effective for quinoline synthesis in aqueous media [34]. These methods adhere to sustainable chemistry principles by minimizing waste, solvent consumption, and energy input [34].

Scalability and Industrial Considerations

The scalability of green chemistry alternatives requires careful evaluation of energy requirements, throughput capabilities, and economic factors [37] [34]. Microwave-assisted methods, while rapid and efficient for small-scale synthesis, may face limitations in industrial applications due to equipment costs and energy consumption [25] [26].

Electrochemical methods demonstrate high scalability potential due to their continuous-flow capabilities and straightforward reactor design [29] [30]. The elimination of stoichiometric oxidants and mild reaction conditions make these approaches economically attractive for large-scale production [29].

Solvent-free and catalyst-free methods offer excellent scalability prospects with minimal environmental impact [34] [35]. However, reaction optimization may be required to maintain efficiency and product quality at industrial scales while ensuring adequate heat and mass transfer [34].

The chlorine atom at the 4-position of 4-chloro-7-methoxy-2-phenylquinoline represents one of the most reactive sites for nucleophilic substitution reactions. This enhanced reactivity arises from the electron-deficient nature of the quinoline ring system, where the nitrogen atom withdraws electron density from the ring, particularly affecting positions 2 and 4 [2]. The chlorine substituent at C4 serves as an excellent leaving group, facilitating nucleophilic attack through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [2].

The mechanism of nucleophilic substitution at the C4 position proceeds through a Meisenheimer-type intermediate, where the negative charge developed during nucleophilic attack is stabilized by the electronegative nitrogen atom [4] [5]. This stabilization makes the C4 position significantly more reactive than the C2 position, despite both being activated toward nucleophilic attack [2] [6]. The reaction typically follows second-order kinetics, with the rate depending on both the concentration of the quinoline derivative and the nucleophile [7].

Primary and Secondary Amine Nucleophiles

Primary amines readily substitute the chlorine at C4 under mild conditions, typically requiring temperatures between room temperature and 100°C in polar solvents such as dimethylformamide or ethanol . The reaction proceeds efficiently with a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, yielding 4-amino quinoline derivatives in excellent yields ranging from 70-95% . Secondary amines demonstrate even higher reactivity, often requiring milder conditions (room temperature to 80°C) and achieving yields of 80-98% .

The enhanced reactivity of secondary amines compared to primary amines can be attributed to their increased nucleophilicity and reduced steric hindrance during the initial nucleophilic attack . Common secondary amine nucleophiles include morpholine, piperidine, and pyrrolidine, which form stable 4-dialkylamino quinoline derivatives with potential biological activity [10].

Sulfur and Oxygen Nucleophiles

Thiol nucleophiles demonstrate moderate reactivity toward the C4 chlorine, typically requiring basic conditions in ethanol or dimethylformamide to achieve satisfactory conversion . The reaction yields 4-thio quinoline derivatives in moderate to good yields (60-85%), with the sulfur atom providing a soft nucleophilic center that readily attacks the electrophilic C4 carbon .

Alkoxide nucleophiles require more forcing conditions, typically elevated temperatures in aprotic solvents, to achieve nucleophilic substitution . The reaction yields 4-alkoxy quinoline derivatives in moderate yields (55-80%), with methoxide and ethoxide being the most commonly employed nucleophiles . Hydroxide ion substitution requires particularly harsh conditions, typically high temperatures (220°C) with potassium hydroxide, reflecting the hard nucleophilic character of the hydroxide ion [12] [5].

Specialized Nucleophiles

Azide ion represents an excellent nucleophile for C4 substitution, proceeding under mild conditions at room temperature in aqueous media to yield 4-azido quinoline derivatives in high yields (85-95%) [13]. These azido derivatives serve as valuable synthetic intermediates, capable of further transformation through reduction to amines or participation in click chemistry reactions [13].

Cyanide ion substitution requires elevated temperatures in polar aprotic solvents, yielding 4-cyano quinoline derivatives in good yields (65-85%) . The cyano group introduces significant electronic effects and provides a handle for further synthetic elaboration through reduction, hydrolysis, or cycloaddition reactions [7].

NucleophileReaction ConditionsProduct TypeTypical Yield (%)
Primary aminesRoom temperature to 100°C, polar solvents4-Amino quinoline derivatives70-95
Secondary aminesRoom temperature to 80°C, DMF or ethanol4-Dialkylamino quinoline derivatives80-98
ThiolsBasic conditions, ethanol or DMF4-Thio quinoline derivatives60-85
AlkoxidesElevated temperature, aprotic solvents4-Alkoxy quinoline derivatives55-80
Hydroxide ionHigh temperature (220°C), KOH4-Hydroxy quinoline derivatives40-70
Azide ionRoom temperature, aqueous conditions4-Azido quinoline derivatives85-95
Cyanide ionElevated temperature, polar aprotic solvents4-Cyano quinoline derivatives65-85

Functionalization of the Quinoline Nitrogen

The quinoline nitrogen atom in 4-chloro-7-methoxy-2-phenylquinoline provides multiple avenues for chemical functionalization, each offering distinct synthetic opportunities and altering the electronic properties of the molecule. The lone pair of electrons on nitrogen serves as a nucleophilic center while simultaneously contributing to the aromatic π-system, creating a delicate balance between reactivity and stability [14] [15].

N-Oxide Formation

N-oxide formation represents one of the most straightforward and widely employed methods for quinoline nitrogen functionalization [16] [17]. Treatment of 4-chloro-7-methoxy-2-phenylquinoline with hydrogen peroxide or peracetic acid under mild conditions (room temperature to 50°C) efficiently converts the quinoline to its corresponding N-oxide [14]. This transformation significantly alters the electronic properties of the quinoline ring, enhancing the electrophilicity of positions 2 and 4 while simultaneously activating the molecule toward deoxygenative functionalization reactions [18] [19].

The N-oxide functionality serves as a powerful directing group for subsequent C-H functionalization reactions, particularly at the C2 position [16] [18]. Recent developments in metal-free C2-functionalization of quinoline N-oxides have demonstrated their utility in amination, alkylation, and heteroarylation reactions under mild conditions [16] [18]. The deoxygenative nature of these transformations allows for the simultaneous introduction of new functional groups while restoring the quinoline nitrogen to its original oxidation state [20].

N-Alkylation and Quaternization

Direct N-alkylation of quinoline nitrogen occurs readily with alkyl halides under basic conditions, typically requiring temperatures of 80-120°C in polar solvents [21] [22]. The reaction proceeds through an SN2 mechanism, with primary alkyl halides showing higher reactivity than secondary or tertiary halides [22]. Quaternization reactions using methyl iodide or alkyl triflates proceed under milder conditions and result in quaternary ammonium salts with significantly altered solubility and pharmacological properties [22].

The quaternization process dramatically increases water solubility while simultaneously reducing the basicity of the nitrogen center [14]. These quaternary salts often exhibit enhanced biological activity due to improved cellular uptake and altered pharmacokinetic properties [22].

Reductive Alkylation

A particularly elegant approach to N-functionalization involves reductive alkylation using aldehydes and reducing agents under boronic acid catalysis [22]. This one-pot process directly converts quinolines to N-alkyl tetrahydroquinolines through tandem reduction and reductive alkylation [22]. The process proceeds under mild conditions at room temperature and demonstrates broad substrate scope with various aldehydes [22].

The mechanism involves initial reduction of the quinoline to tetrahydroquinoline followed by condensation with the aldehyde to form an imine intermediate, which undergoes subsequent reduction to yield the final N-alkyl tetrahydroquinoline product [22]. This methodology provides step-economical access to saturated N-heterocycles with potential pharmaceutical applications [22].

Metal Coordination and Catalytic Applications

The quinoline nitrogen readily coordinates to transition metals, forming stable complexes that serve as catalytic intermediates in various transformations [21]. Rhodium(I)-catalyzed alkylation of quinolines via C-H bond activation proceeds through coordination of the quinoline nitrogen to the metal center, followed by intramolecular C-H activation and alkene insertion [21]. This methodology enables direct alkylation at the C2 position with high regioselectivity [21].

The coordination of quinoline to metal centers significantly alters its electronic properties and reactivity patterns, often enabling transformations that are not possible with the free quinoline [21]. The choice of metal and ligand system allows for fine-tuning of reactivity and selectivity in these transformations [21].

Functionalization MethodReagentsReaction ConditionsProduct Features
N-Oxide FormationHydrogen peroxide, peracetic acidRoom temperature to 50°CEnhanced electrophilicity
N-Alkylation with alkyl halidesAlkyl halides, base80-120°C, polar solventsQuaternary ammonium salts
Quaternization reactionsMethyl iodide, alkyl triflatesRoom temperature, polar solventsIncreased water solubility
Metal coordinationMetal salts (Pd, Rh, Cu)Variable, depends on metalCatalytic intermediates
Reductive alkylationAldehydes, reducing agentsRoom temperature, boronic acid catalystN-alkyl tetrahydroquinolines
Direct C2-alkylation via N-oxideAlkyl radicals, visible lightRoom temperature, photocatalysisC2-functionalized quinolines

Phenyl Ring Modification Strategies

The phenyl substituent at the 2-position of 4-chloro-7-methoxy-2-phenylquinoline presents numerous opportunities for chemical modification, allowing for the systematic tuning of electronic properties, steric bulk, and functional group incorporation [23] [24]. The phenyl ring exists in a non-coplanar orientation relative to the quinoline core due to steric interactions, creating a distinct chemical environment that influences both reactivity and selectivity patterns [25].

Suzuki-Miyaura Cross-Coupling Reactions

The most versatile approach to phenyl ring modification involves the use of Suzuki-Miyaura cross-coupling reactions when halogen substituents are present on the phenyl ring [23]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between the phenyl ring and various arylboronic acids under mild conditions [23]. The reaction tolerates a wide range of functional groups and provides access to biaryl systems with diverse substitution patterns [23].

Optimization studies have demonstrated that catalyst choice, base selection, and reaction conditions significantly influence both yield and selectivity [23]. Electron-withdrawing substituents on the arylboronic acid generally require longer reaction times and higher temperatures, while electron-donating groups proceed under milder conditions [23]. The steric environment around the coupling site also plays a crucial role, with ortho-substituted boronic acids requiring more forcing conditions due to increased steric hindrance [23].

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the phenyl ring proceeds at activated positions, typically the ortho and para positions relative to electron-donating substituents [26]. Common electrophiles include nitronium ion for nitration reactions, sulfur trioxide for sulfonation, and various acylium ions for Friedel-Crafts acylation [26]. The reaction conditions must be carefully controlled to avoid competing reactions at the quinoline ring system [27].

The regioselectivity of electrophilic substitution depends on both the electronic nature of existing substituents and steric factors [26]. Electron-releasing substituents direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to meta positions [26]. The presence of bulky substituents can significantly influence regioselectivity through steric hindrance effects [26].

Direct Metallation Strategies

Direct metallation of the phenyl ring using organolithium or Grignard reagents provides access to organometallic intermediates that can be trapped with various electrophiles [24]. This approach is particularly effective when the phenyl ring contains electron-withdrawing groups that stabilize the resulting carbanion [24]. The metallation typically occurs ortho to coordinating substituents, providing predictable regioselectivity [24].

The choice of metallating agent and reaction conditions significantly influences both the efficiency of metallation and the stability of the resulting organometallic species [24]. Low temperatures are typically required to prevent decomposition and side reactions [24]. The organometallic intermediates can be trapped with a wide variety of electrophiles, including carbonyl compounds, halogenating agents, and transition metal complexes [24].

Radical Functionalization Approaches

Radical functionalization methods offer complementary reactivity to traditional ionic processes and often provide access to products that are difficult to obtain through other means [28]. These reactions typically involve the generation of aryl radicals through photochemical or thermal processes, followed by reaction with suitable radical acceptors [28]. The radical approach is particularly useful for late-stage functionalization of complex molecules where traditional methods may be incompatible with sensitive functional groups [28].

Recent advances in photocatalysis have enabled mild and selective radical functionalization reactions that proceed under ambient conditions [28]. These methods often demonstrate excellent functional group tolerance and can be applied to complex molecular architectures without extensive protecting group manipulations [28].

Modification StrategyTarget PositionsTypical ReagentsApplications
Suzuki-Miyaura couplingortho, meta, para positionsArylboronic acids, Pd catalystAryl-aryl bond formation
Electrophilic aromatic substitutionActivated positionsElectrophiles (NO2+, SO3H)Introduction of functional groups
Direct metallationortho to electron-withdrawing groupsOrganolithium, Grignard reagentsC-H activation
Cross-coupling reactionsHalogenated positionsOrganometallic nucleophilesHeterocycle formation
Radical functionalizationBenzylic and aromatic positionsRadical initiatorsLate-stage functionalization
Cycloaddition reactionsMultiple positionsDienophiles, dipolesComplex scaffold construction

Synthesis of Polycyclic Hybrid Architectures

The construction of polycyclic hybrid architectures incorporating the 4-chloro-7-methoxy-2-phenylquinoline framework represents a rapidly expanding area of synthetic chemistry, driven by the desire to create structurally complex molecules with enhanced biological activity and novel properties [29] [30]. These hybrid systems combine the quinoline pharmacophore with additional heterocyclic rings, creating polycyclic frameworks that often exhibit synergistic effects and improved drug-like properties [31] [32].

Quinoline-Triazole Hybrid Systems

The synthesis of quinoline-triazole hybrids through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has emerged as a particularly powerful strategy for creating polycyclic architectures [31]. The process typically begins with the conversion of 4-chloro-7-methoxy-2-phenylquinoline to its corresponding alkyne derivative through nucleophilic substitution with propargyl-containing nucleophiles [31]. Subsequent click reaction with appropriately functionalized azides under standard CuAAC conditions yields the triazole-linked hybrid structures [31].

These quinoline-triazole hybrids have demonstrated significant biological activity, particularly as antimalarial agents [31]. The triazole linkage provides metabolic stability while maintaining the pharmacophoric elements of both the quinoline and the additional heterocyclic components [31]. The modular nature of the click chemistry approach allows for rapid structure-activity relationship studies through variation of the azide component [31].

Quinoline-Pyrimidine Conjugates

The development of quinoline-pyrimidine conjugates involves sophisticated multi-step synthetic sequences that typically employ sequential cyclization strategies [31]. The synthesis often begins with the preparation of appropriate quinoline intermediates bearing amino or other nucleophilic functionality, followed by condensation with pyrimidine precursors or their synthetic equivalents [31]. The resulting conjugates combine the heme-binding properties of quinoline with the folate antagonist activity of pyrimidine derivatives [31].

These dual-pharmacophore systems have shown enhanced antimalarial activity compared to their individual components, with some derivatives exhibiting IC50 values in the submicromolar range against chloroquine-resistant Plasmodium falciparum strains [31]. The alkyl chain linkers between the pharmacophores significantly influence both the biological activity and physicochemical properties of these conjugates [31].

Spiro-Quinoline Derivatives

The synthesis of spiro-quinoline derivatives involves cascade spiroannulation reactions that create quaternary spiro centers linking the quinoline ring to additional heterocyclic systems [29]. These reactions typically employ 2-mercaptoquinoline-3-carbaldehydes as starting materials, which undergo cascade reactions with α,α-dicyanoalkenes or α-bromocarbonyl compounds [29]. The resulting spiro-fused heterocyclic compounds contain multiple functional groups and represent structurally complex architectures [29].

The spiroannulation approach offers several advantages, including step economy, mild reaction conditions, and high bond-forming efficiency [29]. The quaternary spiro center provides conformational rigidity that can enhance selectivity for biological targets while maintaining appropriate physicochemical properties [29]. These compounds serve as valuable synthetic intermediates for further elaboration into biologically relevant structures [29].

Quinoline-Fused Azepine Systems

The construction of quinoline-fused azepine derivatives through palladium-catalyzed C-H functionalization represents an emerging area of polycyclic synthesis [33]. The methodology involves the preparation of quinoline-tethered triazoles as precursors, followed by palladium-catalyzed C-H activation at the C5 position of the triazole ring [33]. This approach enables the formation of seven-membered azepine rings fused to the quinoline system [33].

The synthetic sequence typically begins with 2-chloro-3-formylquinoline, which undergoes reductive amination with benzyl amines, followed by N-propargylation and subsequent click reaction to form the triazole precursors [33]. The final cyclization step employs palladium catalysis to achieve C-H functionalization and ring closure, yielding quinoline-fused triazolo-azepines in good to high yields [33].

Quinoline-PAH Conjugates

The development of quinoline-polycyclic aromatic hydrocarbon (PAH) conjugates involves coupling reactions between quinoline derivatives and extended aromatic systems such as naphthalene, anthracene, and pyrene [34]. These conjugates exhibit enhanced π-π stacking interactions and altered supramolecular properties compared to the individual components [34]. The synthesis typically involves coupling reactions using appropriate linker groups that maintain electronic communication between the quinoline and PAH components [34].

The resulting quinoline-PAH conjugates demonstrate interesting cytotoxic properties that correlate with both the size of the PAH component and the presence of functional groups on the quinoline ring [34]. Crystallographic studies reveal complex supramolecular interactions, including C-H···O and π-π interactions that influence both solid-state packing and biological activity [34].

Hybrid TypeSynthetic StrategyKey FeaturesBiological Relevance
Quinoline-triazole hybridsClick chemistry (CuAAC)1,2,3-Triazole linkageAntimalarial activity
Quinoline-pyrimidine conjugatesSequential cyclizationDual pharmacophore systemEnhanced lipophilicity
Quinoline-imidazole fused systemsMulticomponent reactionsFused heterocyclic coreEnzyme inhibition
Spiro-quinoline derivativesSpiroannulation cascadesSpiro-quaternary centerDiverse bioactivity
Quinoline-PAH conjugatesCoupling reactionsExtended π-conjugationCytotoxicity
Quinoline-fused azepinesPalladium-catalyzed C-H functionalizationSeven-membered ring fusionPotential therapeutic agents

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Dates

Last modified: 08-16-2023

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